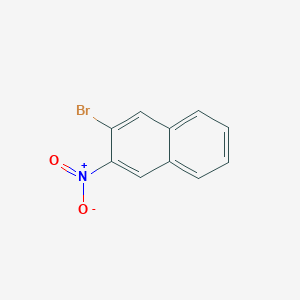

2-Bromo-3-nitronaphthalene

Overview

Description

Scientific Research Applications

Polarographic and Voltammetric Determination : 2-Nitronaphthalene's behavior has been studied using polarographic and voltammetric methods, demonstrating its utility in determining trace amounts in environmental samples like drinking and river water (Pecková et al., 2005).

Photochemistry in Atmospheric Waters : 1-Nitronaphthalene, closely related to 2-nitronaphthalene, has been studied for its photosensitized reactions in aqueous solutions, highlighting its role in producing radical species and singlet oxygen in atmospheric waters (Brigante et al., 2010).

Synthesis Applications : 2-Nitronaphthalenes have been used in a catalyst-free conjugate addition with indoles and pyrroles in water, demonstrating their role in synthesizing complex organic compounds like tetrahydro-β-carbolines (Malhotra et al., 2013).

Battery Material Research : 1-Nitronaphthalene has been investigated as a potential cathode material for magnesium reserve batteries, showcasing its application in energy storage technologies (Thirunakaran et al., 1996).

Atmospheric Modeling : The formation, decay, and partitioning of nitronaphthalenes in the atmosphere have been modeled to understand their environmental impact and behavior in air masses (Feilberg et al., 1999).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .

Mode of Action

It’s possible that it interacts with its targets through a mechanism similar to other nitro compounds, which often act by donating or accepting electrons in biochemical reactions .

Biochemical Pathways

Nitro compounds are generally involved in redox reactions and can influence various metabolic pathways .

Pharmacokinetics

Its physical properties such as density (1662 g/cm3), boiling point (3381ºC at 760 mmHg), and molecular weight (25206400) can provide some insights into its potential behavior in the body .

Result of Action

Nitro compounds can cause oxidative stress and damage to cells, potentially leading to various biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-nitronaphthalene. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

properties

IUPAC Name |

2-bromo-3-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQFZBUWIOZDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474741 | |

| Record name | 2-bromo-3-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67116-33-0 | |

| Record name | 2-bromo-3-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

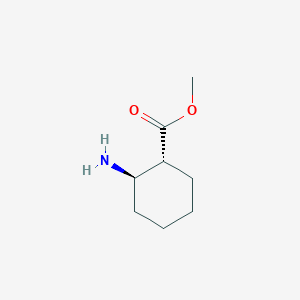

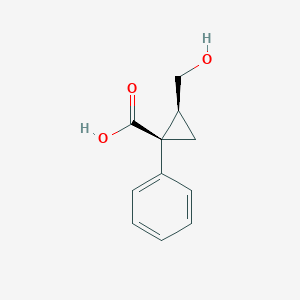

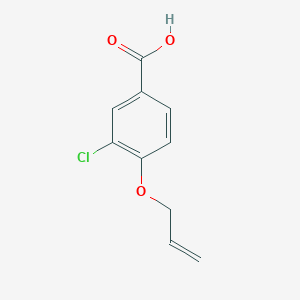

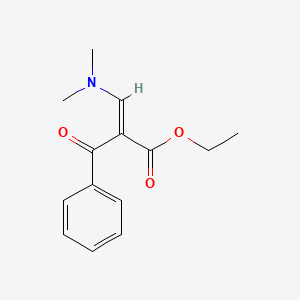

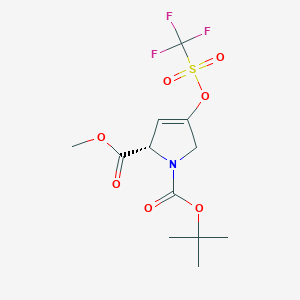

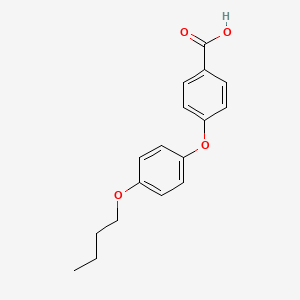

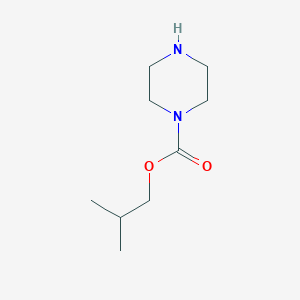

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B1314751.png)

![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)